molecular formula C8H15ClN2O2 B1379752 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride CAS No. 1609395-85-8

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride

Cat. No.: B1379752
CAS No.: 1609395-85-8
M. Wt: 206.67 g/mol
InChI Key: PDUZELNRXMQSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization and subsequent methylation. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one

Uniqueness

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis.

Properties

IUPAC Name

9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-10-6-8(2-3-9-5-8)12-4-7(10)11;/h9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUZELNRXMQSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNC2)OCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
Reactant of Route 2
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
Reactant of Route 3
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
Reactant of Route 4
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
Reactant of Route 5
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
Reactant of Route 6
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.